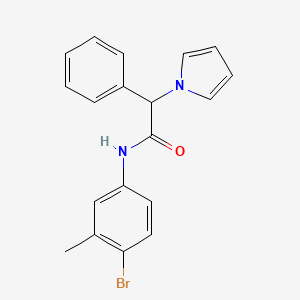

N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

CAS No.: 1351590-48-1

Cat. No.: VC4208575

Molecular Formula: C19H17BrN2O

Molecular Weight: 369.262

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351590-48-1 |

|---|---|

| Molecular Formula | C19H17BrN2O |

| Molecular Weight | 369.262 |

| IUPAC Name | N-(4-bromo-3-methylphenyl)-2-phenyl-2-pyrrol-1-ylacetamide |

| Standard InChI | InChI=1S/C19H17BrN2O/c1-14-13-16(9-10-17(14)20)21-19(23)18(22-11-5-6-12-22)15-7-3-2-4-8-15/h2-13,18H,1H3,(H,21,23) |

| Standard InChI Key | SCJDNXRIBXCULM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3)Br |

Introduction

N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound featuring a brominated aromatic ring, a pyrrole unit, and an acetamide moiety. This compound belongs to a class of molecules that have garnered interest due to their potential biological activities, including applications in pharmaceutical research.

Synthesis and Chemical Reactions

The synthesis of N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. These may include the formation of the acetamide linkage and the incorporation of the pyrrole ring. Specific conditions such as temperature, solvent choice, and catalysts are crucial for optimizing the yield and purity of the compound.

Synthesis Steps

-

Starting Materials: The synthesis often begins with appropriate starting materials such as 4-bromo-3-methylaniline and pyrrole derivatives.

-

Reaction Conditions: The choice of solvents, catalysts, and reaction temperatures is critical for achieving high yields and purity.

-

Purification: Techniques like column chromatography are commonly used to purify the final product.

Biological Activities and Potential Applications

While specific biological activities of N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas. These include anti-cancer and antibacterial applications, depending on the specific modifications and substitutions on the molecule.

Spectroscopic Analysis

Spectroscopic methods like NMR and IR can be used to characterize the compound's structure and purity. These techniques provide valuable information on the molecular environment and functional groups present.

Future Research Directions

-

Biological Activity Screening: Conducting comprehensive biological activity screenings to identify potential therapeutic targets.

-

Synthesis Optimization: Developing more efficient and cost-effective synthesis methods.

-

Structure-Activity Relationship Studies: Investigating how structural modifications impact biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume